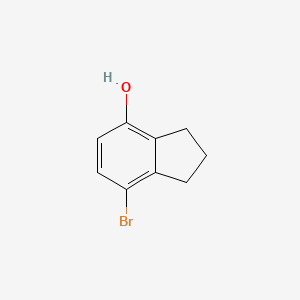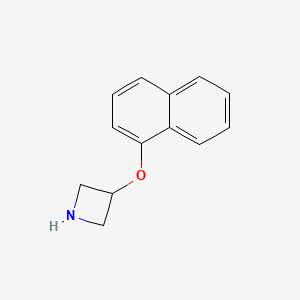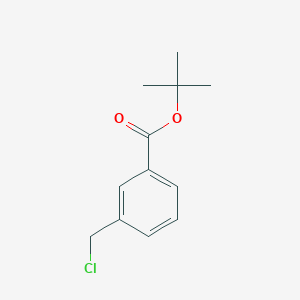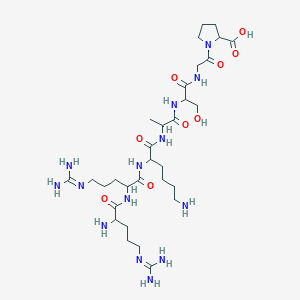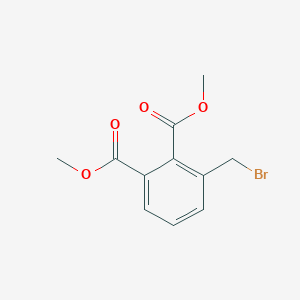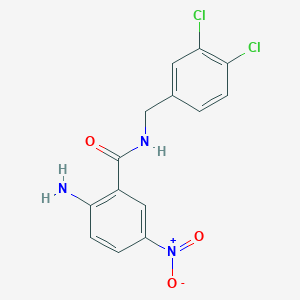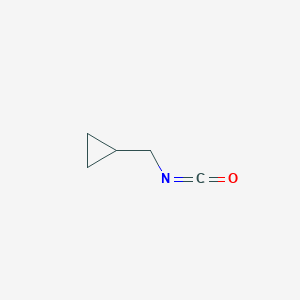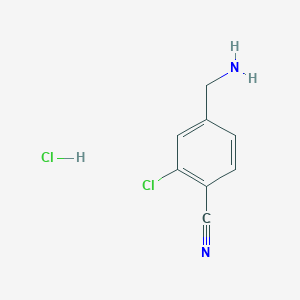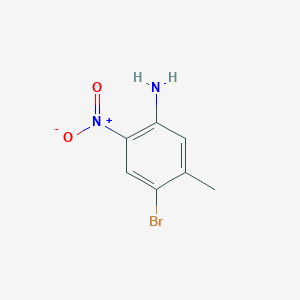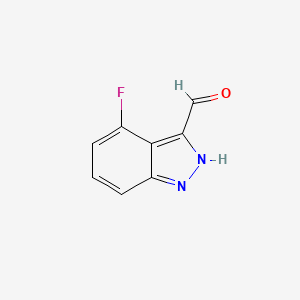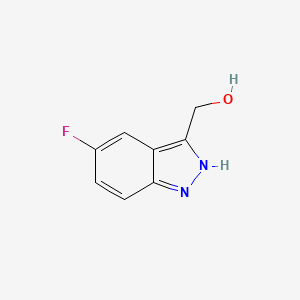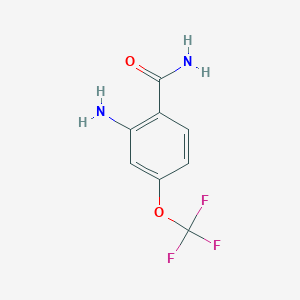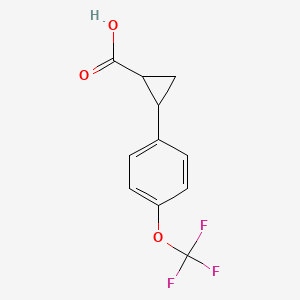
2-(4-(trifluoroMethoxy)phenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid is an organic compound with the empirical formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety. It is a solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable phenyl derivative followed by the introduction of the trifluoromethoxy group. One common method involves the use of a cyclopropanation reaction with diazo compounds and transition metal catalysts to form the cyclopropane ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethoxy-substituted ketones, alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of 2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclopropane ring can provide rigidity to the molecule, affecting its binding affinity and selectivity towards targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-(trifluoromethoxy)phenyl)cyclopropanecarbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
1-(4-fluorophenyl)cyclopropanecarbonitrile: Contains a fluorine atom instead of a trifluoromethoxy group.
1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile: Contains dimethoxy groups instead of a trifluoromethoxy group.
Uniqueness
2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of pharmaceuticals and specialty chemicals, offering enhanced stability and reactivity compared to its analogs .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOCNQIQCLRHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

